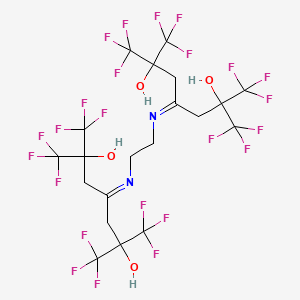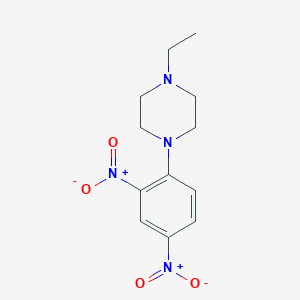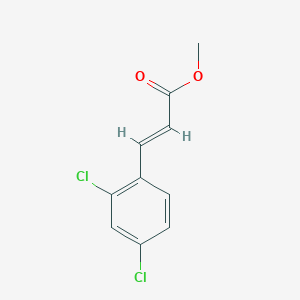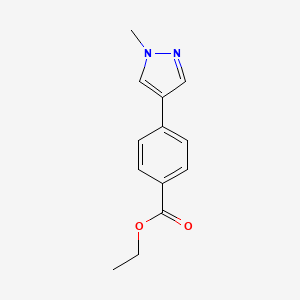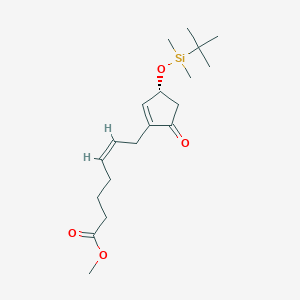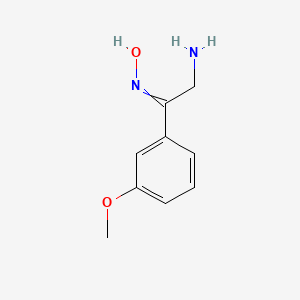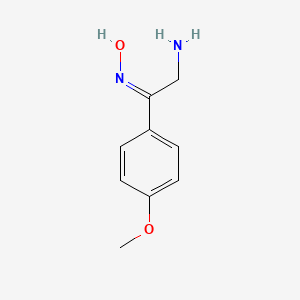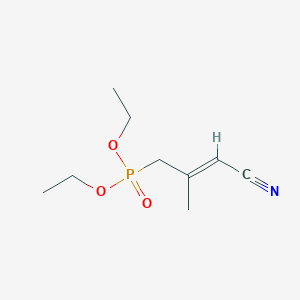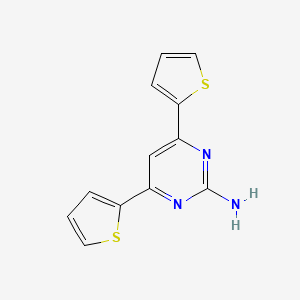
4,6-Bis(thiophen-2-yl)pyrimidin-2-amine
描述
4,6-Bis(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with thiophene rings at the 4 and 6 positions
作用机制
Target of Action
The primary target of 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a serine/threonine protein kinase that plays a crucial role in cell division . Overexpression of AURKA has been detected in various cancers, making it a potential anticancer target .
Mode of Action
This compound interacts with AURKA, inhibiting its activity . This compound reduces the phosphorylation of AURKA at Thr283, a critical step in the activation of the kinase . The inhibition of AURKA activity by this compound has been confirmed through in silico docking experiments .
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, specifically causing an accumulation in the G2/M phase . This disruption in the cell cycle can lead to apoptotic cell death, as indicated by the triggered cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase .
Result of Action
The result of the action of this compound is a reduction in clonogenicity, arrest of the cell cycle at the G2/M phase, and induction of caspase-mediated apoptotic cell death in cancer cells . These effects make this compound a potential anticancer agent.
生化分析
Biochemical Properties
4,6-Bis(thiophen-2-yl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including tyrosine kinases and dihydrofolate reductase (DHFR). The interaction with tyrosine kinases is particularly noteworthy as it can inhibit the activity of these enzymes, which are crucial for cell signaling and growth . Additionally, this compound acts as a substrate for DHFR, an enzyme involved in the folate pathway, thereby influencing nucleotide synthesis and cell proliferation .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation . This compound also affects cell signaling pathways by modulating the activity of kinases and other signaling molecules. Furthermore, this compound can alter gene expression patterns, resulting in changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as tyrosine kinases and DHFR, inhibiting their activity . This binding is facilitated by the presence of the thiophene rings, which interact with the hydrophobic pockets of the enzymes. Additionally, this compound can induce conformational changes in these enzymes, further enhancing its inhibitory effects .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively. In laboratory settings, this compound has shown good stability under various conditions, with minimal degradation over time . Long-term studies have indicated that this compound can maintain its inhibitory effects on cellular functions, making it a promising candidate for prolonged biochemical applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it has been found to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects such as weight loss and mild toxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as DHFR, influencing the folate pathway and nucleotide synthesis . This compound can also affect metabolic flux by altering the levels of key metabolites, thereby impacting cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution pattern of this compound is crucial for its activity and effectiveness in biochemical applications.
Subcellular Localization
This compound is primarily localized in the cytoplasm and nucleus of cells . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The presence of this compound in these compartments allows it to interact with key biomolecules and exert its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, often in a solvent like ethanol or 1,4-dioxane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
化学反应分析
Types of Reactions: 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as aniline or other nucleophiles can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
4,6-Bis(thiophen-2-yl)pyrimidin-2-amine has several scientific research applications:
相似化合物的比较
4,6-Diphenylpyrimidin-2-amine: Similar structure but with phenyl groups instead of thiophene rings.
4,6-Di(2-pyridyl)pyrimidin-2-amine: Contains pyridyl groups and is used in similar applications but has different electronic properties.
Uniqueness: 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine is unique due to the presence of thiophene rings, which impart distinct electronic and steric properties. These properties enhance its ability to interact with biological targets and improve its efficacy as a therapeutic agent .
属性
IUPAC Name |
4,6-dithiophen-2-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S2/c13-12-14-8(10-3-1-5-16-10)7-9(15-12)11-4-2-6-17-11/h1-7H,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNVWCCCGBJZNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299592 | |
| Record name | 4,6-Di-2-thienyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82619-64-5 | |
| Record name | 4,6-Di-2-thienyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82619-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Di-2-thienyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


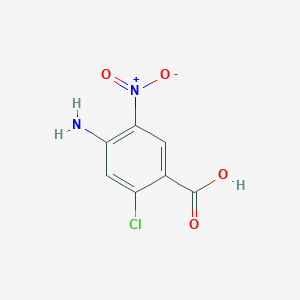
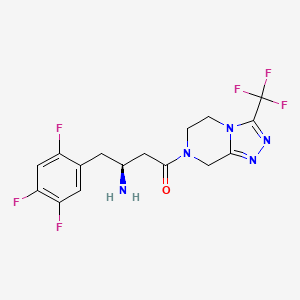
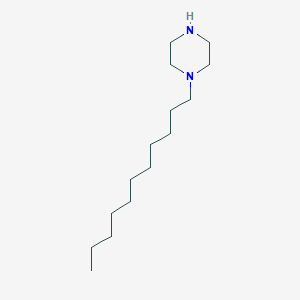
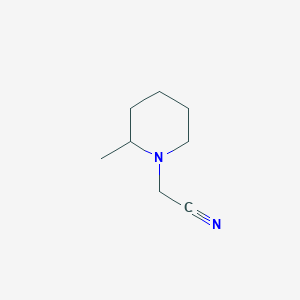
![Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B3156250.png)
